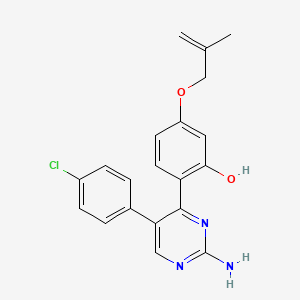
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, also known as BTMTP, is a synthetic compound that has seen a surge in popularity in recent years due to its unique properties and numerous applications in scientific research. BTMTP is a small molecule that is classified as a heterocyclic compound, meaning it contains a ring structure of atoms and at least one element other than carbon. This molecule has a wide array of uses in scientific research, from acting as a catalyst in organic synthesis to being used as a reagent in the study of organic processes.
Wissenschaftliche Forschungsanwendungen
Deoxofluorination Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, serves as an effective deoxofluorinating agent. It's used for the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This makes it a valuable reagent in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).
Synthesis of Pyridine Derivatives : The synthesis of 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates is achieved by treating certain pyridine derivatives with phosphorus oxychloride. This process illustrates the compound's role in the formation of complex pyridine structures, which are significant in medicinal chemistry and material science (Kim, 1986).
Hydrogen-Bonded Dimerization : A study on Bis(2′-hydroxyethyl) 2,6-pyridinedicarboxylate, a structurally related compound, demonstrates its ability to form a pseudo-macrocycle through hydrogen bonding, resulting in a pseudo-crown ether-like structure. This is significant in understanding molecular interactions and designing new materials (Habata, Takeshita, Fukuda, Akabori, & Bradshaw, 2001).
Supramolecular Chemistry : The compound is instrumental in the design of layered crystalline materials using coordination chemistry and hydrogen bonds. It acts as a supramolecular building block to generate well-defined structures in the solid state, which has implications for crystal engineering and material science (MacDonald et al., 2000).
Coordination Chemistry : The compound plays a role in the coordination chemistry of nickel complexes, influencing the properties and reactivities of these complexes in various oxidation states. This is significant for applications in catalysis and material science (Reed et al., 2017).
Eigenschaften
IUPAC Name |
bis(2-methoxyethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO6/c1-21-3-5-23-12(19)10-7-9(14(15,16)17)8-11(18-10)13(20)24-6-4-22-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAULTRZEBMYSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=CC(=N1)C(=O)OCCOC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)

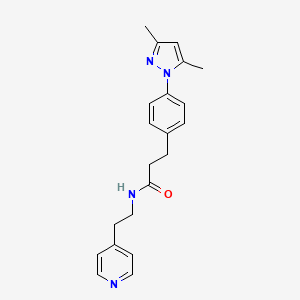
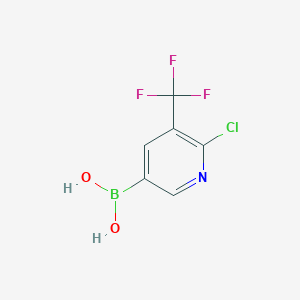
![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)
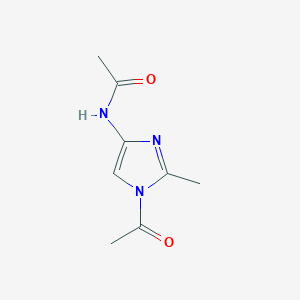
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
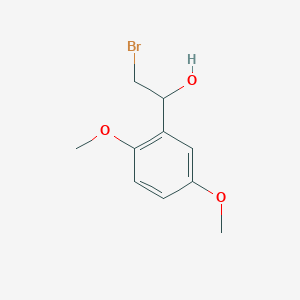
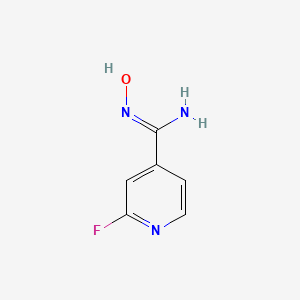

![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
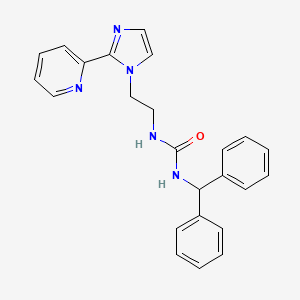
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
